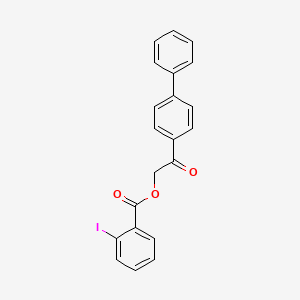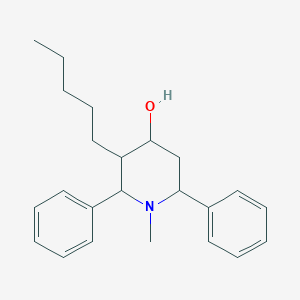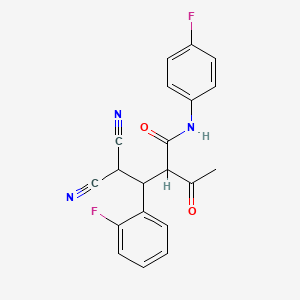![molecular formula C18H22N2O3 B5172299 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5172299.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea, also known as A-836,339, is a compound that belongs to the class of selective cannabinoid receptor 2 (CB2) agonists. It has been found to have potential therapeutic applications in various diseases such as inflammation, pain, and neurodegenerative disorders.
作用機序
The CB2 receptor is primarily expressed in immune cells and is involved in the regulation of immune function. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea selectively activates the CB2 receptor, leading to the inhibition of pro-inflammatory cytokines and chemokines. This results in the reduction of inflammation and pain. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has also been found to reduce the infiltration of immune cells into inflamed tissues. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has been shown to reduce pain by inhibiting the transmission of pain signals in the spinal cord.
実験室実験の利点と制限
One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea in lab experiments is its selectivity for the CB2 receptor. This allows researchers to specifically target the CB2 receptor without affecting the CB1 receptor, which is primarily expressed in the central nervous system and is involved in the regulation of appetite, mood, and cognition. However, one of the limitations of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea is its relatively low potency compared to other CB2 agonists. This may require higher doses of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea to achieve the desired effects.
将来の方向性
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea. One area of research is the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea in other diseases such as cancer and autoimmune disorders. Another area of research is the development of more potent and selective CB2 agonists that can be used in clinical settings. Finally, the development of novel delivery systems for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea may improve its bioavailability and efficacy.
合成法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea involves the reaction of 2-methylphenyl isocyanate with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-6-4-5-7-15(13)20-18(21)19-11-10-14-8-9-16(22-2)17(12-14)23-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXWNRCWXMWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonic acid](/img/structure/B5172219.png)


![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)
![1-(3-methoxybenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5172261.png)

![1-cyclohexyl-2-(4,5-dimethoxy-2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172278.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5172292.png)
![(3R*,4R*)-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5172298.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172300.png)
![3-(4-fluorophenyl)-5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5172303.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide](/img/structure/B5172309.png)
